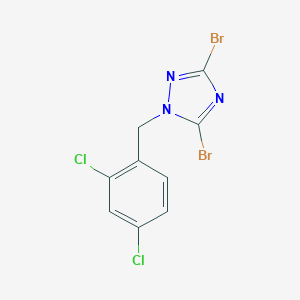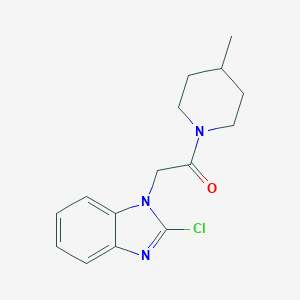![molecular formula C11H14BrN5O B262637 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves its interaction with specific receptors in the body. This compound has been shown to interact with the angiotensin II type 1 receptor (AT1R), which is involved in the regulation of blood pressure and cardiovascular function. By interacting with this receptor, this compound can induce vasodilation and reduce blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor it interacts with. Some of the effects of this compound include:
1. Vasodilation: this compound has been shown to induce vasodilation, which can reduce blood pressure and improve cardiovascular function.
2. Antitumor activity: Studies have shown that this compound has antitumor activity, making it a potential candidate for cancer therapy.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol in lab experiments include its high purity and high yield, as well as its ability to interact with specific receptors in the body. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of cardiovascular diseases, cancer, and neurological disorders.
4. Studies to determine the mechanism of action of this compound and its interaction with specific receptors in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. Further studies are needed to determine the safety and efficacy of this compound in humans and to investigate its potential as a therapeutic agent for the treatment of cardiovascular diseases, cancer, and neurological disorders.
Synthesis Methods
The synthesis of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2-methyl-2H-tetrazol-5-ylacetic acid, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the desired product.
Scientific Research Applications
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has been studied extensively for its potential as a therapeutic agent. It has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. Some of the scientific research applications of this compound include:
1. Cardiovascular diseases: this compound has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
2. Cancer: Studies have shown that this compound has antitumor activity, making it a potential candidate for cancer therapy.
3. Neurological disorders: this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C11H14BrN5O |
|---|---|
Molecular Weight |
312.17 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C11H14BrN5O/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8/h2-5,10,13,18H,6-7H2,1H3 |
InChI Key |
YVQMFEIOSUVAQV-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Br)O |
Canonical SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)


![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)



![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)

